molecular formula C18H20N2O2S B6538620 N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}-2-(thiophen-2-yl)acetamide CAS No. 1060326-15-9

N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}-2-(thiophen-2-yl)acetamide

Cat. No. B6538620
CAS RN: 1060326-15-9
M. Wt: 328.4 g/mol
InChI Key: IVTPKUUYBVKJDE-UHFFFAOYSA-N
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Description

The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry and is used to obtain compounds for the treatment of various diseases .


Synthesis Analysis

The synthesis of pyrrolidine derivatives can be achieved through various methods, including ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The pyrrolidine ring in the compound is likely to contribute to its three-dimensional structure due to the non-planarity of the ring . The presence of different substituents on the ring can lead to different stereoisomers, which can have different biological profiles .


Chemical Reactions Analysis

The pyrrolidine ring can undergo various chemical reactions, including functionalization reactions . The exact reactions would depend on the other functional groups present in the molecule.


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. The presence of the pyrrolidine ring and other functional groups would influence properties such as solubility, stability, and reactivity .

Scientific Research Applications

Therapeutic Potential

Imidazole containing compounds, which share a similar structure with the compound , have been found to have a broad range of chemical and biological properties . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Drug Discovery

The pyrrolidine ring, a component of the compound, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The non-planarity of the ring—a phenomenon called “pseudorotation”—allows for efficient exploration of the pharmacophore space due to sp3-hybridization and contributes to the stereochemistry of the molecule .

Sigma-1 Receptor Modulation

The compound may have potential as a sigma-1 receptor allosteric modulator . The sigma-1 receptor regulates inositol 1,4,5-trisphosphate (IP3) receptor mediated Ca2+ ion influx from the ER to the mitochondria and provides other important brain cell functions . The use of sigma-1 receptor allosteric modulators has demonstrated potent anti-seizure, antidepressant, or cognition enhancing effects .

Chemical Diversity

Phenoxy acetamide and its derivatives, which share a similar structure with the compound , have been studied for their chemical diversity . This diversity allows for the development of pharmacologically interesting compounds of widely different composition .

Mechanism of Action

The mechanism of action of the compound would depend on its specific biological target. Pyrrolidine derivatives have been found to have various biological activities .

Future Directions

Future research could focus on exploring the biological activity of the compound and optimizing its structure to improve its pharmacological properties .

properties

IUPAC Name

N-[4-(2-oxo-2-pyrrolidin-1-ylethyl)phenyl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2S/c21-17(13-16-4-3-11-23-16)19-15-7-5-14(6-8-15)12-18(22)20-9-1-2-10-20/h3-8,11H,1-2,9-10,12-13H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVTPKUUYBVKJDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CC2=CC=C(C=C2)NC(=O)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}-2-(thiophen-2-yl)acetamide

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